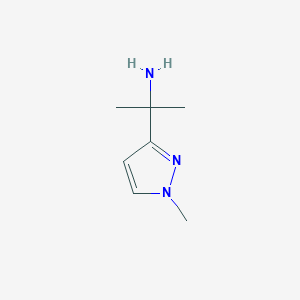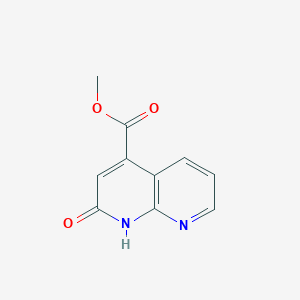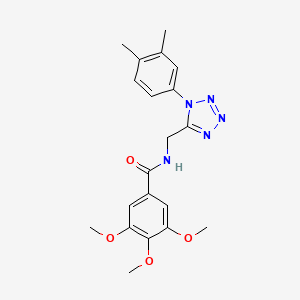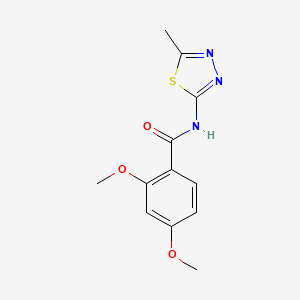
2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine, also known as MPA, is a chemical compound that belongs to the class of pyrazolamines. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Heterocyclic Compound Synthesis
The chemistry of pyrazoline derivatives, including "2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine," serves as a cornerstone in the synthesis of heterocyclic compounds. These derivatives act as privileged scaffolds for constructing a diverse array of heterocycles, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, and more, demonstrating their significance in organic synthesis and dye production. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes from various precursors, highlighting the compound's versatility in synthetic chemistry (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives, by extension, have been extensively researched for their therapeutic potential. They exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. These derivatives also show promise in addressing neurodegenerative disorders, showcasing their versatility as medicinal scaffolds. Their therapeutic applications span across various domains, from antimicrobial to anticancer and neuroprotective effects, underscoring the compound's importance in drug discovery and pharmacological research (Shaaban, Mayhoub, & Farag, 2012); (Ahsan et al., 2022).
Environmental Applications
In environmental science, amine-functionalized sorbents, including those derived from pyrazoline, have shown efficacy in removing persistent organic pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. The interactions between these sorbents and PFAS rely on electrostatic and hydrophobic interactions, as well as sorbent morphology, offering a promising avenue for water treatment technologies aimed at mitigating pollution and safeguarding public health (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target various pathways . For instance, imidazole derivatives, which share a similar structure with the compound, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)6-4-5-10(3)9-6/h4-5H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYIUVMWTPOVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN(C=C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1482192-39-1 |
Source


|
| Record name | 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-11-oxo-N-phenyl-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2683278.png)

![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride](/img/no-structure.png)
![[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2683282.png)
![2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2683283.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683287.png)


![1-(2-{[2-(4-Chlorophenoxy)acetyl]oxy}ethyl)-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2683295.png)



